6-Bromo-4-iodoisoquinolin-3-amine
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Overview
Description
6-Bromo-4-iodoisoquinolin-3-amine: is a heterocyclic organic compound with the molecular formula C9H6BrIN2 It is a derivative of isoquinoline, a structure known for its presence in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodoisoquinolin-3-amine typically involves halogenation reactions. One common method is the bromination of 4-iodoisoquinoline, followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation and amination steps but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-iodoisoquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.
Oxidation Products: Oxidized derivatives of isoquinoline.
Scientific Research Applications
Chemistry: 6-Bromo-4-iodoisoquinolin-3-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. It serves as a precursor for various functionalized isoquinolines .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoquinoline derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodoisoquinolin-3-amine in biological systems is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoquinoline core. The halogen atoms may enhance its binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
- 4-Bromoisoquinoline
- 6-Iodoisoquinoline
- 4-Chloro-6-bromoisoquinoline
Comparison: 6-Bromo-4-iodoisoquinolin-3-amine is unique due to the presence of both bromine and iodine atoms on the isoquinoline ring. This dual halogenation provides distinct reactivity patterns compared to mono-halogenated isoquinolines. The combination of bromine and iodine allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6BrIN2 |
---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
6-bromo-4-iodoisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13) |
InChI Key |
DISZFHPUYLMAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C=C1Br)I)N |
Origin of Product |
United States |
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